molecular formula C12H8F6O B8389332 2-Cyclopropyl-4,6-bis-trifluoromethyl-benzaldehyde

2-Cyclopropyl-4,6-bis-trifluoromethyl-benzaldehyde

Cat. No. B8389332
M. Wt: 282.18 g/mol
InChI Key: VTHZKNZBVJNNNO-UHFFFAOYSA-N
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Patent
US08080541B2

Procedure details

Crude butyl-[1-(2-cyclopropyl-4,6-bis-trifluoromethyl-phenyl)-methylidene]-amine (intermediate AL, 3.54 g, 10.5 mmol) was dissolved in 8 mL water. Hydrochloric acid (25%, 0.49 mL) was added and the mixture was refluxed for 2 h. The mixture was extracted three times with ethyl acetate. The combined organic phases were dried on sodium sulfate, filtered and evaporated. The crude material, brown oil (1.01 g, 34%) was used without further purification.
Name
butyl-[1-(2-cyclopropyl-4,6-bis-trifluoromethyl-phenyl)-methylidene]-amine
Quantity
3.54 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0.49 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N=[CH:6][C:7]1[C:12]([C:13]([F:16])([F:15])[F:14])=[CH:11][C:10]([C:17]([F:20])([F:19])[F:18])=[CH:9][C:8]=1[CH:21]1[CH2:23][CH2:22]1)CCC.Cl.[OH2:25]>>[CH:21]1([C:8]2[CH:9]=[C:10]([C:17]([F:20])([F:19])[F:18])[CH:11]=[C:12]([C:13]([F:16])([F:15])[F:14])[C:7]=2[CH:6]=[O:25])[CH2:23][CH2:22]1

Inputs

Step One
Name
butyl-[1-(2-cyclopropyl-4,6-bis-trifluoromethyl-phenyl)-methylidene]-amine
Quantity
3.54 g
Type
reactant
Smiles
C(CCC)N=CC1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C1CC1
Name
Quantity
8 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0.49 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined organic phases were dried on sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude material, brown oil (1.01 g, 34%) was used without further purification

Outcomes

Product
Name
Type
Smiles
C1(CC1)C1=C(C=O)C(=CC(=C1)C(F)(F)F)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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